Cas no 97817-23-7 (4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a heterocyclic compound featuring a fused thiazole and tetrahydropyridine ring system. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its amine functionality allows for further derivatization, enabling the development of bioactive molecules with potential applications in medicinal chemistry. The compound’s rigid bicyclic framework enhances binding affinity in target interactions, particularly in central nervous system (CNS) and enzyme modulation research. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers exploring novel therapeutic agents or catalytic systems.
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine structure
97817-23-7 structure
Product name:4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
CAS No:97817-23-7
MF:C6H9N3S
MW:155.220759153366
MDL:MFCD06657759
CID:803520
PubChem ID:13519687

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine
    • 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
    • Thiazolo[5,4-c]pyridin-2-amine,4,5,6,7-tetrahydro-
    • 2-amino-4,5,6,7-tetrahydrothiazolo<5,4-c>pyridine
    • 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
    • 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine(SALTDATA: FREE)
    • 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
    • 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
    • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine
    • Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-
    • 4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE
    • 4,5,6,7-tetrahydro-thiazolo(5,4-c)pyridin-2-ylamine
    • YYZRTZLOUDOIGR-UHFFFAOYSA-N
    • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (ACI)
    • (4,5,6,7-Tetrahydrothiazolo[5,4-〈c]pyridin-2-yl)amine
    • ALBB-016398
    • EN300-37561
    • SCHEMBL172067
    • STL140682
    • 97817-23-7
    • CS-11074
    • CS-0039283
    • SY004724
    • AKOS000141194
    • MFCD06657759
    • Z234895083
    • 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl-amine
    • J-514057
    • thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, dihydrochloride
    • DTXSID50542824
    • F19592
    • AC-7184
    • 4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
    • MDL: MFCD06657759
    • Inchi: 1S/C6H9N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2,(H2,7,9)
    • InChI Key: YYZRTZLOUDOIGR-UHFFFAOYSA-N
    • SMILES: N1C2CCNCC=2SC=1N

Computed Properties

  • Exact Mass: 155.05200
  • Monoisotopic Mass: 155.051718
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 79.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.323
  • Melting Point: 195 ºC
  • Boiling Point: 353 ºC
  • Flash Point: 167 ºC
  • Refractive Index: 1.644
  • PSA: 79.18000
  • LogP: 1.28100
  • Vapor Pressure: No data available

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Security Information

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
221559-250mg
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine
97817-23-7 95%
250mg
£73.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JG319-50mg
4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
97817-23-7 97+%
50mg
263.0CNY 2021-07-14
TRC
T890245-50mg
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
97817-23-7
50mg
$ 70.00 2022-06-02
Enamine
EN300-37561-0.05g
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
97817-23-7 95%
0.05g
$20.0 2023-02-10
Enamine
EN300-37561-0.1g
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
97817-23-7 95%
0.1g
$29.0 2023-02-10
Fluorochem
221559-1g
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-ylamine
97817-23-7 95%
1g
£143.00 2022-03-01
Ambeed
A515101-1g
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
97817-23-7 97%
1g
$112.0 2025-02-21
TRC
T890245-500mg
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
97817-23-7
500mg
$ 365.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T41510-1g
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
97817-23-7 97%
1g
¥1405.0 2024-07-15
Ambeed
A515101-100mg
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
97817-23-7 97%
100mg
$55.0 2024-07-18

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Methanol
Reference
Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials
, United States, , ,

Synthetic Routes 2

Reaction Conditions
Reference
Thiazolopyridines improve adipocyte function by inhibiting 11 beta-HSD1 oxoreductase activityPreparation of 6-fluoro-1,4-dihydro-4-oxo-(1,8-naphthyridine or quinoline)-3-carboxylic acid derivatives as antibacterial agentsAnalgesic tetrahydrothiazolo[5,4-c]pyridines
Rathinasabapathy, Thirumurugan; et al, Journal of Chemistry, 2017, ,

Synthetic Routes 3

Reaction Conditions
Reference
Preparation of hydrazinothiazolopyridines as antiinflammatories
, Federal Republic of Germany, , ,

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Hydrazine
2.1 Reagents: Acetic acid Solvents: Methanol
Reference
Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials
, United States, , ,

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: 1-Propanol ,  Hydrochloric acid
2.1 Reagents: Hydrazine
3.1 Reagents: Acetic acid Solvents: Methanol
Reference
Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials
, United States, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol
2.1 Solvents: Methanol ,  Dichloromethane
3.1 Reagents: 1-Propanol ,  Hydrochloric acid
4.1 Reagents: Hydrazine
5.1 Reagents: Acetic acid Solvents: Methanol
Reference
Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials
, United States, , ,

Synthetic Routes 7

Reaction Conditions
Reference
Preparation of hydrazinothiazolopyridines as antiinflammatories
, Federal Republic of Germany, , ,

Synthetic Routes 8

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane
2.1 Reagents: 1-Propanol ,  Hydrochloric acid
3.1 Reagents: Hydrazine
4.1 Reagents: Acetic acid Solvents: Methanol
Reference
Preparation of heterocyclyl-substituted 1,4-dihydroquinolin-4-one-3-carboxylic acids as antibacterials
, United States, , ,

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 5 °C
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  3 h, rt
Reference
Process for preparation of 2-amino-5-CBZ-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine using N-tert-butoxycarbonyl-4-piperidoneIdentification of novel GPR81 agonist lead series for target biology evaluationDesign, synthesis, and structure-activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists
Davidsson, Oejvind; et al Ma, Haikuo; et al, China, 2020, 30(4), 721-732

Synthetic Routes 10

Reaction Conditions
Reference
Bicyclic compounds with potential antiulcer and/or antisecretory activity. III. 2-Substituted tetrahydrothiazolo-[5,4-c]pyridines
Scarponi, U.; et al, Farmaco, 1988, 43(7-8), 575-96

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Raw materials

4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine Preparation Products

Additional information on 4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine

Introduction to 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS No. 97817-23-7)

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, identified by the chemical compound code CAS No. 97817-23-7, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[5,4-c]pyridine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The unique arrangement of nitrogen and sulfur atoms in its core structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine involves a series of well-defined chemical transformations that highlight the versatility of heterocyclic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazolo[5,4-c]pyridine core. Subsequent functionalization at the 2-position introduces the amine group, which is critical for further derivatization and biological evaluation. The synthetic route underscores the importance of precise reaction conditions to ensure high yield and purity, which are essential for subsequent pharmacological studies.

Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. These interactions suggest potential applications in modulating pathways associated with inflammation, neurodegeneration, and cancer. The ability to predict binding affinities and mode of action using computational tools has significantly accelerated the drug discovery process for this class of compounds.

In the realm of medicinal chemistry, the thiazolo[5,4-c]pyridine scaffold has been extensively explored due to its structural diversity and biological relevance. Researchers have demonstrated that modifications at different positions of this scaffold can lead to compounds with enhanced potency and selectivity. For instance, studies have shown that substituents at the 2-position can significantly influence the pharmacokinetic properties of derivatives. This flexibility makes 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine a promising candidate for further optimization into novel therapeutic agents.

The pharmacological profile of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine has been evaluated in various in vitro and in vivo models. Initial studies have highlighted its potential as an inhibitor of certain kinases and enzymes implicated in disease progression. The compound's ability to disrupt aberrant signaling pathways makes it particularly interesting for therapeutic intervention in conditions such as chronic inflammation and metabolic disorders. Additionally, its structural features suggest compatibility with oral administration routes, which would be advantageous for patient compliance.

One of the most compelling aspects of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is its synthetic accessibility. The well-documented synthetic routes allow for scalable production under good manufacturing practices (GMP), which is crucial for advancing preclinical and clinical studies. The compound's stability under various storage conditions further enhances its feasibility as a research tool and potential drug candidate. These attributes position it as a valuable asset in pharmaceutical libraries and screening campaigns.

As research continues to uncover new biological targets and mechanisms underlying human diseases, 4, 5, 6, 7-Tetrahydro-thiazolo[5, 4-c]pyridin-2-ylamine is poised to play a significant role in addressing unmet medical needs. The integration of traditional wet chemistry with modern computational methods has streamlined the process of identifying promising derivatives from this scaffold. This synergy between experimental and computational approaches promises to accelerate the development pipeline for novel therapeutics based on thiazolo[5, 4-c]pyridine motifs.

The future directions for research on CAS No. 97817-23-7 include exploring its potential in combination therapies and investigating its effects on disease models relevant to human health. By leveraging advanced chemical biology techniques, researchers can elucidate the detailed mechanisms by which this compound exerts its effects on biological systems. Such insights will be instrumental in guiding the design of next-generation drugs that build upon the success demonstrated by early derivatives.

In conclusion, 4, 5, 6, 7-Tetrahydro-thiazolo[5, 4-c]pyridin-2-ylamine represents a fascinating compound with significant promise in pharmaceutical applications. Its unique structural features,* combined with* its favorable pharmacological profile,* make* it an attractive candidate for further exploration.* As* our understanding* of biological pathways* advances,* so too* will* our ability* to harness* this* scaffold* for therapeutic purposes.* The* continued* investigation* into* CAS No.* 97817-23-7* holds* great* promise* for* improving* human health* through* innovative drug discovery.

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(CAS:97817-23-7)4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine
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Purity:99%
Quantity:1g
Price ($):159.0